Cas no 923122-37-6 (2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide)

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide structure
923122-37-6 structure
商品名:2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide
CAS番号:923122-37-6
MF:C20H14ClN5O3
メガワット:407.809862613678
CID:6612332
PubChem ID:18568495

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide
    • CCG-324346
    • 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
    • 923122-37-6
    • AKOS001947519
    • 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
    • F2206-0129
    • 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide
    • インチ: 1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27)
    • InChIKey: HITHMFVHWOEQMJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1)=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 407.0785170g/mol
  • どういたいしつりょう: 407.0785170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 105Ų

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2206-0129-2mg
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2206-0129-3mg
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2206-0129-2μmol
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2206-0129-5mg
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2206-0129-5μmol
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2206-0129-4mg
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2206-0129-1mg
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide
923122-37-6 90%+
1mg
$54.0 2023-05-16

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 関連文献

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamideに関する追加情報

Comprehensive Overview of 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide (CAS No. 923122-37-6)

The compound 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide (CAS No. 923122-37-6) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique imidazo[1,2-a]pyrimidine core and nitrobenzamide moiety, is often explored for its potential applications in targeting specific biological pathways. Researchers and pharmaceutical developers are increasingly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic avenues.

One of the most compelling aspects of 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide is its role in modulating kinase activity. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The imidazo[1,2-a]pyrimidine scaffold, a key feature of this compound, is known for its ability to interact with ATP-binding sites in kinases, making it a valuable template for inhibitor design. This has led to a surge in searches for "kinase inhibitors with imidazo[1,2-a]pyrimidine core" and "nitrobenzamide derivatives in drug discovery," reflecting the growing interest in this chemical space.

From a synthetic chemistry perspective, the preparation of CAS No. 923122-37-6 involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. The 7-methylimidazo[1,2-a]pyrimidine moiety is typically constructed via cyclization reactions, while the 4-nitrobenzamide group is introduced through nucleophilic acyl substitution. These synthetic strategies are frequently discussed in forums and research papers, with queries like "synthesis of imidazo[1,2-a]pyrimidine derivatives" and "optimization of nitrobenzamide coupling reactions" being common among chemists.

In addition to its potential therapeutic applications, 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide is also studied for its physicochemical properties. Parameters such as solubility, logP, and metabolic stability are critical for drug development, and this compound's nitro group and chloro substituent contribute to its unique profile. Recent trends in AI-driven drug design have further amplified interest in such molecules, with searches like "computational modeling of nitrobenzamide compounds" and "predictive ADME for imidazo[1,2-a]pyrimidines" gaining traction.

The safety and regulatory aspects of CAS No. 923122-37-6 are also under scrutiny, particularly in the context of preclinical development. While not classified as a hazardous material, thorough toxicological evaluations are essential to ensure its suitability for further studies. This aligns with the broader industry focus on "green chemistry in pharmaceutical synthesis" and "sustainable drug development practices," which are hot topics among environmental-conscious researchers.

In summary, 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide represents a fascinating intersection of synthetic chemistry, medicinal pharmacology, and computational drug design. Its imidazo[1,2-a]pyrimidine and nitrobenzamide functionalities make it a versatile candidate for further exploration, particularly in the realm of kinase inhibition. As the scientific community continues to delve into its properties and applications, this compound is poised to remain a subject of intense research and discussion.

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